Trimethoxy(undecafluoropentyl)silane
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Overview
Description
Trimethoxy(undecafluoropentyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an undecafluoropentyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(undecafluoropentyl)silane typically involves the reaction of undecafluoropentyl iodide with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11I+HSi(OCH3)3→C5F11Si(OCH3)3+HI
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with undecafluoropentyl iodide. This method is efficient and suitable for large-scale production due to its simplicity and ease of operation .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(undecafluoropentyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The fluorinated alkyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethoxy(undecafluoropentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable coatings.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethoxy(undecafluoropentyl)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts unique properties to the material, such as hydrophobicity and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Lacks the fluorinated alkyl group, making it less hydrophobic.
Triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a shorter fluorinated alkyl chain.
Uniqueness
Trimethoxy(undecafluoropentyl)silane is unique due to its long fluorinated alkyl chain, which imparts superior hydrophobicity and chemical resistance compared to other silanes. This makes it particularly valuable in applications requiring durable and water-repellent coatings .
Properties
CAS No. |
84464-04-0 |
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Molecular Formula |
C8H9F11O3Si |
Molecular Weight |
390.22 g/mol |
IUPAC Name |
trimethoxy(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)silane |
InChI |
InChI=1S/C8H9F11O3Si/c1-20-23(21-2,22-3)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h1-3H3 |
InChI Key |
RPPZBEXLWZWIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
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